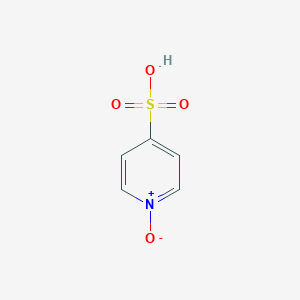

4-Pyridinesulfonic acid, 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5402-22-2 |

|---|---|

Molecular Formula |

C5H5NO4S |

Molecular Weight |

175.16 g/mol |

IUPAC Name |

1-oxidopyridin-1-ium-4-sulfonic acid |

InChI |

InChI=1S/C5H5NO4S/c7-6-3-1-5(2-4-6)11(8,9)10/h1-4H,(H,8,9,10) |

InChI Key |

STAMZLLSEWUSJC-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |

Canonical SMILES |

C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |

Other CAS No. |

5402-22-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Pyridinesulfonic Acid 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-pyridinesulfonic acid 1-oxide, a heterocyclic organic compound with potential applications in pharmaceutical and materials science. This document details a feasible synthetic pathway, compiling information from patent literature and analogous chemical transformations described in peer-reviewed journals. It is designed to equip researchers with the necessary information to reproduce and further investigate this compound.

Introduction

4-Pyridinesulfonic acid 1-oxide is a derivative of pyridine, featuring both a sulfonic acid group at the 4-position and an N-oxide functionality. The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical modifications. This makes 4-pyridinesulfonic acid 1-oxide an interesting building block for the synthesis of more complex molecules. This guide focuses on a three-step synthesis starting from the readily available 4-chloropyridine.

Synthetic Pathway Overview

The most direct described method for the synthesis of 4-pyridinesulfonic acid 1-oxide follows a three-step sequence, as outlined in patent literature[1]. The overall transformation begins with the N-oxidation of 4-chloropyridine, followed by a nucleophilic substitution of the chlorine atom with a sulfite group, and finally, an optional reduction to 4-pyridinesulfonic acid. This guide will focus on the synthesis of the intermediate, 4-pyridinesulfonic acid 1-oxide.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for 4-pyridinesulfonic acid 1-oxide.

Experimental Protocols

The following sections provide detailed experimental protocols for each step in the synthesis of 4-pyridinesulfonic acid 1-oxide. These protocols are based on a combination of patent literature and established methods for similar transformations.

Step 1: Synthesis of 4-Chloropyridine 1-Oxide

The initial step involves the N-oxidation of 4-chloropyridine. A common and effective method for this transformation is the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst.

Methodology:

A green synthesis approach involves the use of a titanium-silicon molecular sieve as a catalyst.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine and water as the solvent.

-

Catalyst Addition: Introduce the titanium-silicon molecular sieve to the reaction mixture.

-

Oxidation: Add hydrogen peroxide dropwise to the stirred suspension. The reaction is then heated to reflux.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The aqueous filtrate containing the product, 4-chloropyridine 1-oxide, can be used directly in the next step.

Quantitative Data for N-Oxidation of Chloropyridines:

| Starting Material | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloropyridine | Hydrogen Peroxide | Titanium-Silicon Molecular Sieve | Water | Reflux | Not Specified | High | CN114853668B |

Step 2: Synthesis of 4-Pyridinesulfonic Acid 1-Oxide

This step involves the nucleophilic aromatic substitution of the chloride in 4-chloropyridine 1-oxide with a sulfonate group. This is the core step in the formation of the target molecule.

Methodology:

The reaction is carried out by treating 4-chloropyridine 1-oxide with a sulfinating agent, such as a sulfite salt, in an aqueous medium.[1]

-

Reaction Setup: To the aqueous solution of 4-chloropyridine 1-oxide obtained from the previous step, add a sulfinating agent (e.g., sodium sulfite).

-

Reaction Conditions: The reaction mixture is heated to promote the substitution reaction. The specific temperature and reaction time will depend on the concentration of reactants and the desired conversion.

-

Monitoring: The formation of 4-pyridinesulfonic acid 1-oxide can be monitored by techniques such as HPLC.

-

Workup: As the product is water-soluble, the reaction mixture containing 4-sulfonate pyridine nitrogen oxide (4-pyridinesulfonic acid 1-oxide) can potentially be carried forward to the next step without isolation.[1] For isolation, techniques such as crystallization or chromatography would be employed, though specific procedures are not detailed in the available literature.

Characterization Data for 4-Pyridinesulfonic Acid 1-Oxide:

Signaling Pathways and Logical Relationships

The synthesis of 4-pyridinesulfonic acid 1-oxide is a linear sequence of chemical reactions. The logical progression is straightforward, with the product of each step serving as the reactant for the next. The key chemical principles at play are oxidation and nucleophilic aromatic substitution.

The following diagram illustrates the logical relationship between the key steps and the chemical principles involved.

Caption: Logical flow of the synthesis of 4-pyridinesulfonic acid 1-oxide.

Conclusion

The synthesis of 4-pyridinesulfonic acid 1-oxide is achievable through a three-step process starting from 4-chloropyridine. While the overall pathway is described in patent literature, detailed experimental protocols and full characterization data for the target compound are not yet widely available in peer-reviewed journals. This guide provides a framework for researchers to approach this synthesis, combining information from the patent with established chemical methods. Further research is warranted to optimize the reaction conditions for each step and to fully characterize the physical and chemical properties of 4-pyridinesulfonic acid 1-oxide, which will be crucial for its potential applications in drug development and materials science.

References

Synthesis of 4-Pyridinesulfonic Acid 1-Oxide from 4-Chloropyridine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-pyridinesulfonic acid 1-oxide from 4-chloropyridine N-oxide. The primary transformation is a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for the functionalization of pyridine rings. The presence of the N-oxide group in the starting material, 4-chloropyridine N-oxide, activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. This activation facilitates the displacement of the chloro group by a sulfonate group.

This guide consolidates information from established, analogous chemical syntheses and patent literature to provide a detailed, plausible experimental protocol. Quantitative data is presented in a clear, tabular format, and a workflow diagram generated using Graphviz illustrates the reaction process.

Core Reaction and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the N-oxide group makes the carbon atom at the 4-position of the pyridine ring electron-deficient and thus susceptible to attack by a nucleophile. In this synthesis, the sulfite ion (SO32-) acts as the nucleophile, displacing the chloride ion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-pyridinesulfonic acid 1-oxide from 4-chloropyridine N-oxide. The data is compiled from patent literature describing the synthesis of 4-pyridinesulfonic acid and its isomers.[1][2]

| Parameter | Value | Source |

| Molar Ratio (4-chloropyridine N-oxide:Sulfinate) | 1:1 to 1:2 (1:1.15 preferred) | [1] |

| Sulfinating Agent | Sodium Sulfite (Na2SO3) | [1][2] |

| Solvent | Water | [1][2] |

| Reaction Temperature | 145 °C | [2] |

| Reaction Time | 17 hours | [2] |

| Pressure | 4 to 5 bars | [2] |

Experimental Protocol

The following detailed experimental protocol is adapted from a validated procedure for the synthesis of the analogous pyridine-3-sulfonic acid N-oxide and incorporates the specific parameters for the 4-isomer as described in the patent literature.[1][2]

Materials:

-

4-Chloropyridine N-oxide

-

Sodium sulfite (anhydrous)

-

Deionized water

-

Nitrogen gas

-

Autoclave reactor equipped with a stirrer and temperature/pressure controls

Procedure:

-

Reactor Setup: In a suitable autoclave, dissolve sodium sulfite in deionized water. The quantities should be calculated based on the molar ratios provided in the data table. For example, for a reaction with 1 mole of 4-chloropyridine N-oxide, use 1.15 moles of sodium sulfite.

-

Addition of Starting Material: To the sodium sulfite solution, add 4-chloropyridine N-oxide.

-

Inert Atmosphere: Seal the autoclave and purge with nitrogen gas to create an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 145 °C with constant stirring. The pressure inside the autoclave is expected to rise to 4-5 bars.[2]

-

Reaction Time: Maintain the reaction at 145 °C for 17 hours.[2]

-

Cooling: After the reaction is complete, cool the autoclave to room temperature.

-

Isolation of Product: The resulting aqueous solution contains the sodium salt of 4-pyridinesulfonic acid 1-oxide. Further purification and isolation steps, such as acidification to precipitate the sulfonic acid or ion-exchange chromatography, may be required depending on the desired purity.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction workflow for the synthesis.

Caption: Step-by-step experimental workflow.

References

Technical Guide: Oxidation of 4-Thiopyridine N-Oxide to 4-Pyridinesulfonic Acid 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical oxidation of 4-thiopyridine N-oxide to its corresponding 4-pyridinesulfonic acid 1-oxide. While a direct, peer-reviewed experimental protocol for this specific transformation is not extensively documented in publicly available literature, this guide synthesizes information from analogous and related reactions to propose a robust scientific framework for achieving this synthesis. The guide includes detailed experimental protocols derived from established procedures for similar compounds, a discussion of the reaction mechanism, and quantitative data from related transformations to serve as a benchmark for researchers.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The N-oxide moiety alters the electronic properties of the pyridine ring, influencing its reactivity and biological activity. The sulfonic acid group is a strong acid and can be used to improve the aqueous solubility and pharmacokinetic properties of drug candidates. The synthesis of 4-pyridinesulfonic acid 1-oxide from 4-thiopyridine N-oxide is a key transformation for accessing novel chemical entities with potential therapeutic value.

This guide will focus on the oxidation of the sulfur-containing functional group in 4-thiopyridine N-oxide. The direct oxidation of a thiol or thione at the 4-position of a pyridine N-oxide to a sulfonic acid is a powerful method for introducing this functional group while preserving the N-oxide. Strong oxidizing agents are typically required for this transformation.

Reaction Overview and Key Transformations

The overall transformation involves the oxidation of the sulfur atom at the C4 position of the pyridine N-oxide ring to a sulfonic acid group. This is a multi-step oxidation process that is expected to proceed through sulfenic and sulfinic acid intermediates.

A closely related and well-documented transformation is the oxidation of 4-pyridinethiol to 4-pyridinesulfonic acid.[1] This reaction is commonly achieved using strong oxidizing agents such as hydrogen peroxide. The presence of the N-oxide group in the target substrate is not expected to inhibit the oxidation of the thiol group; in fact, the electron-withdrawing nature of the N-oxide may influence the reactivity of the sulfur atom.

Another relevant synthetic route to a positional isomer, pyridine-3-sulfonic acid N-oxide, has been described in the patent literature.[2] This synthesis involves the N-oxidation of 3-chloropyridine, followed by nucleophilic substitution with a sulfite, and subsequent reduction. While the synthetic strategy is different, it confirms the viability and stability of pyridinesulfonic acid N-oxides as chemical entities.

Proposed Experimental Protocols

Based on analogous procedures for the oxidation of aromatic thiols and the synthesis of pyridine N-oxides, two primary protocols using common and effective oxidizing agents are proposed below.

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol is adapted from the established synthesis of pyridine N-oxides and the oxidation of 4-pyridinethiol.[1][3]

Materials:

-

4-Thiopyridine N-oxide

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide solution

-

Sodium bisulfite (for quenching)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (for drying)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-thiopyridine N-oxide (1.0 eq) in glacial acetic acid (10-15 mL per gram of starting material).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (3.0-4.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained.

-

Remove the acetic acid under reduced pressure.

-

The residue can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective oxidizing agent for a variety of functional groups, including the conversion of thiols to sulfonic acids.

Materials:

-

4-Thiopyridine N-oxide

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Magnesium sulfate (for drying)

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-thiopyridine N-oxide (1.0 eq) in dichloromethane (20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (3.0-3.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

While specific yield data for the target reaction is not available, the following table summarizes yields for analogous and related reactions to provide an expected range.

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 4-Pyridinethiol | H₂O₂ in Ba(OH)₂ solution | 4-Pyridinesulfonic acid | Not specified | [1] |

| 4-Pyridinethiol | H₂O₂ in glacial acetic acid | 4-Pyridinesulfonic acid | Not specified | [1] |

| Pyridine | Peracetic acid | Pyridine N-oxide | 78-83% | [3] |

| 3-Chloropyridine | H₂O₂ then Na₂SO₃ | Pyridine-3-sulfonic acid N-oxide | Not specified | [2] |

Reaction Mechanism and Visualization

The oxidation of a thiol to a sulfonic acid with a peroxy acid, such as peracetic acid (formed in situ from H₂O₂ and acetic acid) or m-CPBA, is believed to proceed through a stepwise oxidation of the sulfur atom.

Caption: Proposed oxidation pathway of 4-thiopyridine N-oxide.

The experimental workflow for the synthesis and purification can be visualized as follows:

Caption: Experimental workflow for the oxidation reaction.

Conclusion

The oxidation of 4-thiopyridine N-oxide to 4-pyridinesulfonic acid 1-oxide is a chemically feasible and valuable transformation for the synthesis of novel compounds in drug discovery and development. This guide provides a detailed theoretical and practical framework for approaching this synthesis, based on established chemical principles and analogous reactions. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction conditions for their specific needs. Careful monitoring of the reaction progress and appropriate purification techniques will be crucial for obtaining the desired product in high purity and yield.

References

4-Pyridinesulfonic Acid 1-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known properties, synthesis, and reactivity. Due to the limited availability of direct experimental data for this specific molecule, this document leverages analogous compounds and the general chemical behavior of pyridine-N-oxides to infer its characteristics. Detailed experimental protocols for the synthesis of related compounds are provided to guide researchers in the preparation of 4-pyridinesulfonic acid 1-oxide.

Introduction

Pyridine-N-oxides are a class of heterocyclic compounds characterized by an oxygen atom bonded to the nitrogen atom of a pyridine ring. This N-oxidation significantly alters the electronic properties of the pyridine ring, influencing its reactivity and physical characteristics. While extensive data exists for many substituted pyridine-N-oxides, 4-pyridinesulfonic acid 1-oxide remains a less-explored molecule. This guide aims to consolidate the available information and provide a predictive framework for its properties and behavior.

Physicochemical Properties

Table 1: Comparison of Properties of Pyridine and Pyridine-N-Oxide

| Property | Pyridine | Pyridine-N-Oxide | Inferred Impact on 4-Pyridinesulfonic Acid 1-Oxide |

| Molecular Formula | C₅H₅N | C₅H₅NO | C₅H₅NO₄S |

| Molar Mass | 79.10 g/mol | 95.10 g/mol | 175.17 g/mol |

| Appearance | Colorless liquid | Colorless, hygroscopic solid | Likely a crystalline solid |

| Melting Point | -41.6 °C | 65-66 °C[1] | Significantly higher than 4-pyridinesulfonic acid |

| Boiling Point | 115.2 °C | 270 °C[1] | Expected to be high and likely to decompose |

| Solubility in Water | Miscible | High[1] | Expected to be highly soluble in water |

| Basicity (pKa of conjugate acid) | 5.25 | 0.79 | The sulfonic acid group is strongly acidic. The N-oxide function will be weakly basic. |

| Dipole Moment | 2.2 D | 4.22 D | Expected to have a large dipole moment |

Synthesis

A direct, published synthesis for 4-pyridinesulfonic acid 1-oxide is not available. However, two primary synthetic strategies can be proposed based on known reactions of pyridine derivatives.

Strategy 1: Oxidation of 4-Pyridinesulfonic Acid

This approach involves the direct N-oxidation of commercially available 4-pyridinesulfonic acid.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-pyridinesulfonic acid in a suitable solvent, such as glacial acetic acid.

-

Oxidation: Add a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), dropwise to the solution at a controlled temperature (e.g., 0-25 °C).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is worked up to remove the excess oxidizing agent and solvent. This may involve precipitation, crystallization, or chromatographic purification.

-

Characterization: The final product should be characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

References

An In-depth Technical Guide to 4-Pyridinesulfonic Acid and its 1-Oxide Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinesulfonic Acid (CAS: 5402-20-0)

4-Pyridinesulfonic acid is a white to off-white solid material.[3] It is characterized by its pyridine and sulfonic acid functional groups, which make it soluble in water.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-pyridinesulfonic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5402-20-0 | [1][2] |

| Molecular Formula | C5H5NO3S | [1][2] |

| Molecular Weight | 159.16 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 330°C (decomposes) | [3] |

| Density | 1.509 g/cm³ | [3] |

| pKa | -2.85 ± 0.50 (Predicted) | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Synthesis and Experimental Protocols

Several methods for the synthesis of 4-pyridinesulfonic acid have been reported. One common approach involves the sulfonation of pyridine. However, direct sulfonation of pyridine can be challenging.[4]

A more established laboratory-scale synthesis starts from N-(4-pyridyl)pyridinium chloride hydrochloride.[5]

Experimental Protocol: Synthesis from N-(4-Pyridyl)pyridinium Chloride Hydrochloride [5]

-

Reaction Setup: A solution of 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water is prepared in a 2-liter round-bottomed flask.

-

Addition of Sodium Sulfite: To this solution, 378 g (1.50 moles) of solid sodium sulfite heptahydrate is added cautiously. The mixture is then gently heated under reflux in a nitrogen atmosphere for 24 hours.

-

Decolorization: After cooling slightly, 20 g of activated charcoal is added, and the mixture is refluxed for an additional hour.

-

Work-up: The hot solution is filtered, and the filtrate is concentrated. The resulting crude sodium 4-pyridinesulfonate is extracted and then converted to the free acid by treatment with hydrochloric acid.

-

Crystallization: The final product, 4-pyridinesulfonic acid, is crystallized from 70% aqueous ethanol.

Another synthetic route involves the oxidation of 4-pyridinethiol.[5]

Potential Properties and Reactivity

The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This modification can influence the reactivity of the molecule in several ways:

-

Electrophilic Aromatic Substitution: The N-oxide group activates the 2- and 4-positions of the pyridine ring towards electrophilic attack. [4]* Nucleophilic Aromatic Substitution: The N-oxide can also facilitate nucleophilic substitution reactions.

-

Basicity: The N-oxide is a weaker base compared to the parent pyridine.

These modified properties could make 4-pyridinesulfonic acid 1-oxide a valuable intermediate for the synthesis of novel substituted pyridines with potential applications in drug discovery. The N-oxide can be readily reduced back to the parent pyridine, making it a useful protecting or directing group. [5]

Role in Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry. The N-oxide functionality can be incorporated to modulate the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and pharmacokinetic profile. Therefore, 4-pyridinesulfonic acid 1-oxide could serve as a precursor to novel pharmaceutical compounds with improved drug-like properties.

Conclusion

4-Pyridinesulfonic acid (CAS 5402-20-0) is a well-characterized compound with established synthetic routes and applications, primarily as a versatile intermediate in organic synthesis. While its 1-oxide derivative currently lacks a specific CAS number in readily accessible databases, its existence is strongly supported by analogous chemical transformations. The unique reactivity imparted by the N-oxide functionality suggests that 4-pyridinesulfonic acid 1-oxide holds potential as a valuable building block for the development of novel chemical entities, particularly in the field of medicinal chemistry. Further research into the definitive synthesis, characterization, and reactivity of this compound is warranted to fully explore its synthetic utility and potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure of 4-Pyridinesulfonic Acid 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-pyridinesulfonic acid 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related molecules and theoretical predictions to offer a robust understanding for research and development applications.

Introduction

4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound of interest in medicinal chemistry and materials science. As a derivative of pyridine-N-oxide, it exhibits unique electronic and reactive properties that make it a potential building block for novel pharmaceuticals and functional materials. The presence of both a sulfonic acid group and an N-oxide functionality imparts a distinct chemical character, influencing its solubility, acidity, and coordination chemistry. This guide delves into the specifics of its molecular architecture and provides a detailed protocol for its synthesis based on established chemical transformations.

Molecular Structure and Properties

The molecular structure of 4-pyridinesulfonic acid 1-oxide is characterized by a pyridine ring with a sulfonic acid group at the 4-position and an oxygen atom coordinated to the nitrogen atom.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle that provides a rigid scaffold.

-

N-Oxide Group: The N→O dative bond significantly alters the electronic properties of the pyridine ring, increasing its electron density and modifying its reactivity towards electrophilic and nucleophilic reagents.

-

Sulfonic Acid Group: A strongly acidic functional group that enhances water solubility and provides a site for ionic interactions.

Physicochemical Properties

| Property | 4-Pyridinesulfonic Acid (CAS: 5402-20-0) | 4-Pyridinesulfonic Acid 1-Oxide (Predicted) | Reference(s) |

| Molecular Formula | C₅H₅NO₃S | C₅H₅NO₄S | [1][2] |

| Molecular Weight | 159.16 g/mol | 175.16 g/mol | [1][2] |

| Appearance | White to off-white solid | Expected to be a crystalline solid | [1] |

| Melting Point | >300 °C | Expected to be higher than the parent compound | [2] |

| Solubility | Soluble in water | Expected to be highly soluble in water | |

| pKa | -2.85 (Predicted) | Expected to be in a similar range | [1] |

Synthesis of 4-Pyridinesulfonic Acid 1-Oxide

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Oxidation: Conversion of a 4-substituted pyridine to its corresponding N-oxide.

-

Sulfonation: Nucleophilic substitution of the 4-substituent with a sulfite group.

Caption: Proposed synthetic pathway for 4-pyridinesulfonic acid 1-oxide.

Detailed Experimental Protocols

A common method for the synthesis of 4-chloropyridine 1-oxide involves the oxidation of 4-chloropyridine.

Materials:

-

4-Chloropyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-chloropyridine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 4-chloropyridine 1-oxide, which can be further purified by recrystallization or column chromatography.

This proposed protocol is analogous to the synthesis of pyridine-3-sulfonic acid from its N-oxide precursor.[3][4]

Materials:

-

4-Chloropyridine 1-oxide

-

Sodium sulfite (Na₂SO₃)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a pressure vessel, dissolve 4-chloropyridine 1-oxide in water.

-

Add an excess of sodium sulfite to the solution.

-

Seal the vessel and heat the reaction mixture to approximately 140-150 °C for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid.

-

The product, 4-pyridinesulfonic acid 1-oxide, may precipitate upon acidification or can be isolated by evaporation of the solvent followed by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Analysis and Characterization

Due to the lack of published experimental data, a definitive structural analysis of 4-pyridinesulfonic acid 1-oxide is not possible at this time. However, predictions can be made based on the known structures of 4-pyridinesulfonic acid and other pyridine-N-oxides.

Expected Spectroscopic Features:

-

¹H NMR: The proton signals of the pyridine ring are expected to be shifted compared to 4-pyridinesulfonic acid due to the electronic effects of the N-oxide group. The protons ortho to the N-oxide (positions 2 and 6) would likely experience a different chemical environment than the protons meta to it (positions 3 and 5).

-

¹³C NMR: Similar shifts are expected in the ¹³C NMR spectrum, reflecting the altered electron distribution in the aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands for the S=O stretches of the sulfonic acid group (around 1250-1160 cm⁻¹ and 1060-1030 cm⁻¹), the S-O stretch (around 1000 cm⁻¹), the O-H stretch of the sulfonic acid (a broad band around 3000 cm⁻¹), and the N-O stretch of the N-oxide (around 1300-1200 cm⁻¹) would be expected.

Applications in Drug Development and Research

Pyridine-N-oxide derivatives are utilized in drug development to modulate the physicochemical properties of parent compounds, such as solubility and metabolic stability. The sulfonic acid moiety can further enhance aqueous solubility and provide a handle for salt formation. Therefore, 4-pyridinesulfonic acid 1-oxide represents a versatile scaffold for the design of new therapeutic agents.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for 4-pyridinesulfonic acid 1-oxide, its structural motifs suggest potential interactions with various biological targets. For instance, sulfonic acid-containing compounds are known to interact with zinc-containing enzymes. The pyridine-N-oxide core is present in a number of bioactive molecules.

Caption: Logical relationship of potential biological interactions.

Conclusion

4-Pyridinesulfonic acid 1-oxide is a compound with significant potential in chemical and pharmaceutical research. While direct experimental characterization is currently limited, this guide provides a comprehensive overview of its predicted properties and a detailed, plausible pathway for its synthesis. Further experimental investigation is warranted to fully elucidate its molecular structure and explore its utility in various applications. Researchers are encouraged to use the provided synthetic protocols as a starting point for their investigations into this promising molecule.

References

Spectral Data of 4-Pyridinesulfonic Acid 1-Oxide: A Comprehensive Analysis

Despite a thorough search of available scientific literature and chemical databases, detailed experimental spectral data (NMR, IR, MS) for 4-pyridinesulfonic acid 1-oxide could not be located. While information is available for the related compound 4-pyridinesulfonic acid and other pyridine N-oxide derivatives, specific characterization data for the target molecule remains elusive.

This guide aims to provide a framework for the analysis of 4-pyridinesulfonic acid 1-oxide, outlining the expected spectral characteristics and the methodologies for their acquisition. While direct experimental values cannot be presented, this document will serve as a resource for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectral Characteristics

Based on the structure of 4-pyridinesulfonic acid 1-oxide, the following spectral features can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of both the sulfonyl group and the N-oxide, the protons are expected to be shifted downfield. The protons ortho to the N-oxide (at C2 and C6) would likely appear as one multiplet, and the protons meta to the N-oxide (at C3 and C5) as another, likely further downfield due to the influence of the sulfonic acid group. The integration of these signals would be 2H for each. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would be expected to display three signals for the pyridine ring carbons. The carbon atom attached to the sulfonic acid group (C4) would be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) would also be deshielded due to the N-oxide group. The carbons at C3 and C5 would likely appear at a more upfield position relative to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 4-pyridinesulfonic acid 1-oxide is expected to exhibit characteristic absorption bands for the following functional groups:

-

S=O stretching: Strong absorption bands are expected in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1120-1200 cm⁻¹ (symmetric) for the sulfonic acid group.

-

N-O stretching: A strong band characteristic of the N-oxide group should be observable in the 1200-1300 cm⁻¹ region.

-

C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

-

O-H stretching: A broad absorption band corresponding to the hydroxyl group of the sulfonic acid would be expected in the 2500-3300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-pyridinesulfonic acid 1-oxide (C₅H₅NO₄S, 175.17 g/mol ). Fragmentation patterns would likely involve the loss of SO₃ (80 amu) and other characteristic fragments of the pyridine N-oxide ring.

Experimental Protocols

Should a researcher synthesize 4-pyridinesulfonic acid 1-oxide, the following general experimental protocols could be employed for its spectral characterization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to a standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Analysis

The general workflow for obtaining and analyzing spectral data for a novel compound like 4-pyridinesulfonic acid 1-oxide is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Navigating the Solubility Landscape of 4-Pyridinesulfonic Acid 1-Oxide: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-pyridinesulfonic acid 1-oxide, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a framework for determining these crucial parameters, including detailed experimental protocols and data presentation templates.

Introduction to 4-Pyridinesulfonic Acid 1-Oxide

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 4-pyridinesulfonic acid 1-oxide in various solvents has not been reported. To facilitate future research and provide a standardized format for reporting, the following table structure is proposed for presenting experimentally determined solubility data.

Table 1: Solubility of 4-Pyridinesulfonic Acid 1-Oxide in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |

| Methanol | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |

| Ethanol | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |

| N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |

Experimental Protocols for Solubility Determination

To address the absence of solubility data, the following detailed experimental protocols, based on established methodologies, are provided. These can be employed to determine the equilibrium and kinetic solubility of 4-pyridinesulfonic acid 1-oxide.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of 4-pyridinesulfonic acid 1-oxide that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.

Materials:

-

4-Pyridinesulfonic Acid 1-Oxide (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid 4-pyridinesulfonic acid 1-oxide to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter chemically compatible with the solvent to remove any remaining undissolved solid.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of 4-pyridinesulfonic acid 1-oxide.

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method is useful for rapid screening of solubility in early drug discovery.

Objective: To determine the concentration at which 4-pyridinesulfonic acid 1-oxide precipitates from a solution when added from a concentrated stock solution in an organic solvent (typically DMSO).

Materials:

-

4-Pyridinesulfonic Acid 1-Oxide

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer solutions (e.g., phosphate-buffered saline at various pH values)

-

Microtiter plates (96-well or 384-well)

-

Plate reader capable of detecting turbidity (nephelometer) or UV-Vis absorbance

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-pyridinesulfonic acid 1-oxide in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of concentrations of the compound in a solution with a constant, low percentage of DMSO.

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in each well at the wavelength of maximum absorbance for 4-pyridinesulfonic acid 1-oxide.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process, the following diagrams illustrate the key steps in determining solubility.

Conclusion

While direct, quantitative solubility data for 4-pyridinesulfonic acid 1-oxide remains elusive in the current body of scientific literature, this guide provides the necessary framework for researchers to systematically determine these critical parameters. The detailed protocols for both equilibrium and kinetic solubility measurements, along with the standardized data presentation format, are intended to foster consistency and comparability in future studies. The elucidation of the solubility profile of this compound will undoubtedly contribute to its effective utilization in various scientific and industrial applications.

An In-depth Technical Guide to the Thermal Stability of 4-Pyridinesulfonic Acid 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 4-pyridinesulfonic acid 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on the parent molecule, 4-pyridinesulfonic acid, and discusses the anticipated effects of the N-oxide functionality on its thermal properties. Detailed experimental protocols for thermal analysis and conceptual diagrams of experimental workflows and potential decomposition pathways are provided to support further research and characterization of this compound.

Introduction

4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound of interest in pharmaceutical and materials science due to the combined properties of the pyridine N-oxide and sulfonic acid functional groups. The N-oxide group can modulate the electronic properties and reactivity of the pyridine ring, while the sulfonic acid group imparts high polarity and potential for strong intermolecular interactions. Understanding the thermal stability of this molecule is critical for its handling, storage, and application in various processes, particularly in drug development where thermal processing is common.

This guide addresses the current knowledge on the thermal stability of 4-pyridinesulfonic acid 1-oxide, provides data for the closely related 4-pyridinesulfonic acid, and outlines the methodologies for its comprehensive thermal analysis.

Thermal Stability Data

Table 1: Thermal Properties of 4-Pyridinesulfonic Acid

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temperature (°C) |

| 4-Pyridinesulfonic acid | 5402-20-0 | C₅H₅NO₃S | 159.16 | 330 (decomposes) | 330[1][2] |

Influence of the N-Oxide Group on Thermal Stability

The introduction of an N-oxide group to the pyridine ring is expected to influence the thermal stability of 4-pyridinesulfonic acid. The N-oxide bond is known to be thermally labile[3][4]. The N-O bond dissociation energies in pyridine N-oxides are in the range of 60-66 kcal/mol[3].

The presence of the N-oxide can introduce new decomposition pathways. For instance, the N-oxide group can be reduced, leading to the parent pyridine derivative. This deoxygenation can occur thermally or be promoted by other reagents. The overall thermal stability of 4-pyridinesulfonic acid 1-oxide will be a function of the relative stabilities of the C-S bond of the sulfonic acid group and the N-O bond of the N-oxide group. A patent describing the synthesis of pyridine-3-sulfonic acid-N-oxide reports a melting point of 247°C, which is lower than the decomposition temperature of the parent pyridinesulfonic acids, suggesting that the N-oxide derivative might be less thermally stable.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of 4-pyridinesulfonic acid 1-oxide, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and quantify mass loss.

-

Objective: To determine the onset and completion temperatures of thermal decomposition and to quantify the mass loss at each stage.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).

-

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

-

Objective: To determine the melting point, enthalpy of fusion, and to characterize any endothermic or exothermic events associated with decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), and the pan is hermetically sealed.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample is subjected to a controlled heating program, similar to the TGA experiment (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of an organic compound like 4-pyridinesulfonic acid 1-oxide.

Caption: Workflow for Thermal Stability Assessment.

5.2. Potential Thermal Decomposition Pathways

The thermal decomposition of 4-pyridinesulfonic acid 1-oxide can likely proceed through several pathways involving the cleavage of the C-S bond and the N-O bond.

Caption: Potential Thermal Decomposition Routes.

Conclusion

While direct experimental data on the thermal stability of 4-pyridinesulfonic acid 1-oxide is currently lacking, this guide provides a framework for its investigation. The thermal properties of the parent compound, 4-pyridinesulfonic acid, suggest a relatively high decomposition temperature. However, the presence of the N-oxide functionality may lead to a lower thermal stability. The detailed experimental protocols for TGA and DSC outlined herein provide a clear path for researchers to accurately characterize the thermal behavior of this compound. Such data is essential for ensuring its safe handling and for optimizing its use in drug development and other applications.

References

- 1. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine [webbook.nist.gov]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Acidity of 4-Pyridinesulfonic Acid 1-Oxide

This technical guide provides a comprehensive overview of the acidity of 4-pyridinesulfonic acid 1-oxide, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis. It includes a proposed synthesis pathway, detailed protocols for pKa determination, and a discussion of the structural factors influencing its acidity.

Introduction

4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound featuring both a sulfonic acid group and an N-oxide moiety on a pyridine ring. The interplay of these functional groups is expected to result in a highly acidic molecule. The sulfonic acid group is inherently a strong acid, and the electron-withdrawing nature of the N-oxide is anticipated to further enhance its acidity. Understanding the pKa of this compound is crucial for its application in catalysis, as a counterion in drug formulation, and in the synthesis of novel materials.

Predicted Acidity and Physicochemical Properties

While no experimental pKa value for 4-pyridinesulfonic acid 1-oxide has been reported in the literature, an estimation can be made based on the properties of related compounds. Sulfonic acids are generally strong acids, with pKa values significantly lower than their carboxylic acid counterparts[1]. For instance, the pKa of methanesulfonic acid is approximately -1.9, and p-toluenesulfonic acid has a pKa of -2.8[1].

The introduction of a pyridine ring, and particularly an N-oxide, is expected to have a significant impact on the acidity of the sulfonic acid group. The N-oxide group is a strong electron-withdrawing group, which stabilizes the sulfonate conjugate base, thereby increasing the acidity of the parent acid. Studies have shown that the presence of an N-oxide group can increase the acidity of a nearby functional group by 5-11 pKa units in DMSO[2][3][4].

Table 1: pKa Values of Related Compounds

| Compound | Structure | pKa | Reference |

| Methanesulfonic acid | CH₃SO₃H | -1.9 | [1] |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -2.8 | [1] |

| 4-Pyridinesulfonic acid | C₅H₄NSO₃H | -2.85 ± 0.50 (Predicted) | |

| Pyridine (conjugate acid) | C₅H₅NH⁺ | 5.23 | [5] |

| Pyridine-N-oxide (conjugate acid) | C₅H₅NOH⁺ | 0.79 | [6][7][8] |

Based on the acidifying effect of the N-oxide group, it is reasonable to predict that the pKa of 4-pyridinesulfonic acid 1-oxide will be significantly lower than that of 4-pyridinesulfonic acid. A plausible estimated pKa would be in the range of -3 to -5.

Proposed Synthesis of 4-Pyridinesulfonic Acid 1-Oxide

Step 1: Synthesis of 4-Pyridinesulfonic Acid

The first step involves the sulfonation of pyridine. While direct sulfonation of pyridine is challenging, 4-pyridinesulfonic acid can be prepared through various methods, including the oxidation of 4-pyridinethiol or the reaction of 4-chloropyridine with sodium sulfite.

Step 2: Oxidation of 4-Pyridinesulfonic Acid to 4-Pyridinesulfonic Acid 1-Oxide

The second step is the N-oxidation of the intermediate 4-pyridinesulfonic acid. Pyridine and its derivatives are commonly oxidized to their corresponding N-oxides using peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Pyridinesulfonic acid

-

Glacial acetic acid

-

Hydrogen peroxide (30%)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 4-pyridinesulfonic acid in 20 mL of glacial acetic acid.

-

Addition of Oxidant: Slowly add 12 mmol of 30% hydrogen peroxide to the solution while stirring.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purified product should be dried under vacuum.

Experimental Determination of pKa

Given the expected high acidity of 4-pyridinesulfonic acid 1-oxide, traditional potentiometric titration in aqueous solution may not be feasible. Spectrophotometric methods or titration in non-aqueous solvents are more suitable for determining the pKa of strong acids.

UV-Vis Spectrophotometric Method

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.

Materials:

-

4-Pyridinesulfonic acid 1-oxide

-

A series of buffer solutions with known pH values spanning the expected pKa range (likely in the negative pH range, which can be achieved with concentrated strong acids)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-pyridinesulfonic acid 1-oxide of known concentration in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).

-

Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with different buffer solutions to a constant final concentration.

-

Spectral Measurement: Record the UV-Vis spectrum of each solution over an appropriate wavelength range.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference between the two species is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Logical Relationship of Acidity

Caption: Effect of N-oxidation on the acidity/basicity of pyridine derivatives.

Experimental Workflow for pKa Determination

Caption: Workflow for UV-Vis spectrophotometric pKa determination.

Conclusion

4-Pyridinesulfonic acid 1-oxide is predicted to be a very strong acid due to the combined effects of the sulfonic acid group and the electron-withdrawing N-oxide moiety. While experimental data is lacking, a reasonable estimation of its pKa is in the range of -3 to -5. A plausible synthetic route involves the N-oxidation of 4-pyridinesulfonic acid. The determination of its precise pKa would require specialized techniques suitable for strong acids, such as UV-Vis spectrophotometry in highly acidic media. Further research into the properties and applications of this compound is warranted.

References

- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. researchgate.net [researchgate.net]

- 4. Acidifying Effect of an N-Oxide Group - A Useful Motif in Enhancing Acidity towards Superacidic Values FULIR [fulir.irb.hr]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

The Pivotal Role of 4-Pyridinesulfonic Acid 1-Oxide in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 4-Pyridinesulfonic Acid 1-Oxide in Organic Synthesis.

This technical guide delves into the significant, yet often overlooked, role of 4-pyridinesulfonic acid 1-oxide as a key intermediate in the synthesis of 4-pyridinesulfonic acid, a valuable building block in the pharmaceutical and materials science sectors. Furthermore, this paper explores the broader potential of pyridine-N-oxides as catalysts in a variety of organic transformations.

Core Application: An Essential Intermediate for Nucleophilic Aromatic Substitution

The primary application of 4-pyridinesulfonic acid 1-oxide is as a transient but crucial intermediate in the synthesis of 4-pyridinesulfonic acid from 4-chloropyridine. The N-oxide functional group plays a critical role in activating the pyridine ring towards nucleophilic aromatic substitution, a reaction that is otherwise challenging on an unactivated pyridine system.

The electron-withdrawing nature of the N-oxide group, particularly its ability to delocalize negative charge in the Meisenheimer intermediate, significantly facilitates the displacement of a halide at the 4-position by a sulfonate group. This activation strategy is a cornerstone of modern heterocyclic chemistry.

A recently developed green synthesis method highlights this application, employing a three-step, one-pot procedure that avoids harsh conditions and minimizes waste.[1]

Experimental Protocol: Synthesis of 4-Pyridinesulfonic Acid via 4-Pyridinesulfonic Acid 1-Oxide Intermediate

This protocol is based on the methodology described in Chinese patent CN114853668B, which outlines a green synthesis route from 4-chloropyridine.[1]

Step 1: Oxidation of 4-Chloropyridine to 4-Chloropyridine-N-Oxide

-

Reactants: 4-Chloropyridine, Hydrogen Peroxide (oxidant)

-

Catalyst: Titanium-Silicon Molecular Sieve

-

Solvent: Water

-

Procedure: 4-Chloropyridine is oxidized using hydrogen peroxide in water, with a titanium-silicon molecular sieve as the catalyst. The reaction mixture is typically heated to ensure a reasonable reaction rate. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The resulting 4-chloropyridine-N-oxide is used directly in the next step without isolation.

Step 2: Synthesis of 4-Pyridinesulfonic Acid 1-Oxide

-

Reactants: 4-Chloropyridine-N-Oxide (from Step 1), a Sulfinating Agent (e.g., sodium sulfite or a sulfinate salt)

-

Solvent: Water

-

Procedure: The aqueous solution containing 4-chloropyridine-N-oxide is treated with a sulfinating agent. The mixture is heated to facilitate the nucleophilic aromatic substitution of the chloride with the sulfonate group. This reaction yields an aqueous solution of 4-pyridinesulfonic acid 1-oxide.

Step 3: Reduction of 4-Pyridinesulfonic Acid 1-Oxide to 4-Pyridinesulfonic Acid

-

Reactant: 4-Pyridinesulfonic Acid 1-Oxide (from Step 2)

-

Reducing Agent: Hydrogen gas

-

Catalyst: A metal catalyst (e.g., Raney Nickel, Palladium on Carbon)

-

Procedure: The aqueous solution of 4-pyridinesulfonic acid 1-oxide is subjected to catalytic hydrogenation. The reaction is typically carried out in an autoclave under a hydrogen atmosphere. The catalyst is then filtered off, and the pH of the solution is adjusted to neutral to precipitate the 4-pyridinesulfonic acid. The product is then isolated by filtration and drying.

Quantitative Data Summary

| Step | Reactants | Catalyst | Solvent | Key Conditions | Product |

| 1 | 4-Chloropyridine, H₂O₂ | Titanium-Silicon Molecular Sieve | Water | Heating | 4-Chloropyridine-N-Oxide |

| 2 | 4-Chloropyridine-N-Oxide, Sulfinating Agent | - | Water | Heating | 4-Pyridinesulfonic Acid 1-Oxide |

| 3 | 4-Pyridinesulfonic Acid 1-Oxide, H₂ | Metal Catalyst (e.g., Raney Ni) | Water | H₂ pressure | 4-Pyridinesulfonic Acid |

Note: Specific quantities, temperatures, and reaction times are proprietary to the patent but can be optimized through routine experimentation.

Experimental Workflow Diagram

Caption: Synthesis of 4-Pyridinesulfonic Acid via its 1-Oxide Intermediate.

Potential Catalytic Applications of Pyridine-N-Oxides

Beyond their role as synthetic intermediates, pyridine-N-oxides have emerged as a versatile class of organocatalysts.[2][3] Their utility stems from the nucleophilic nature of the N-oxide oxygen, which can activate a variety of substrates. Chiral pyridine-N-oxides have garnered significant attention for their ability to induce stereoselectivity in a range of asymmetric transformations.[4]

General Catalytic Cycle of Pyridine-N-Oxide

Pyridine-N-oxides can catalyze reactions through a general activation mechanism. For instance, in silylations, the N-oxide activates a silicon-containing reagent, making it more susceptible to nucleophilic attack.

Caption: General Catalytic Cycle of Pyridine-N-Oxide.

While specific catalytic applications of 4-pyridinesulfonic acid 1-oxide are not yet widely reported, its bifunctional nature, possessing both a nucleophilic N-oxide and an acidic sulfonic acid group, presents intriguing possibilities for the design of novel catalysts for a variety of organic reactions.

Conclusion

4-Pyridinesulfonic acid 1-oxide is a critical, albeit often unisolated, intermediate in the modern, green synthesis of 4-pyridinesulfonic acid. The strategic use of the N-oxide to activate the pyridine ring for nucleophilic aromatic substitution is a powerful tool in heterocyclic chemistry. Furthermore, the broader class of pyridine-N-oxides demonstrates significant potential as organocatalysts. Further research into the catalytic applications of functionalized pyridine-N-oxides, such as 4-pyridinesulfonic acid 1-oxide, could unveil new and efficient synthetic methodologies.

This guide provides a foundational understanding of the current and potential applications of 4-pyridinesulfonic acid 1-oxide, offering valuable insights for professionals in organic synthesis and drug development.

References

- 1. CN114853668B - Synthesis method of 4-pyridine sulfonic acid - Google Patents [patents.google.com]

- 2. recent-progress-on-pyridine-n-oxide-in-organic-transformations-a-review - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

4-Pyridinesulfonic Acid 1-Oxide: A Prospective Catalyst for Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the catalytic applications of 4-pyridinesulfonic acid 1-oxide is limited in publicly available scientific literature. This guide, therefore, presents a prospective analysis based on the known catalytic activities of its constituent functional groups: the pyridine N-oxide and the sulfonic acid moieties. The experimental protocols and quantitative data provided are derived from studies on analogous catalyst systems and should be considered as representative examples.

Introduction

4-Pyridinesulfonic acid 1-oxide is a bifunctional molecule that holds significant, yet largely unexplored, potential as an organocatalyst. It combines the established Brønsted acidity of a sulfonic acid with the versatile reactivity of a pyridine N-oxide. This unique combination suggests the possibility of synergistic or cooperative catalysis, enabling novel transformations or improving the efficiency of existing synthetic methods. This technical guide aims to provide a comprehensive overview of the potential catalytic applications of 4-pyridinesulfonic acid 1-oxide, drawing upon the rich chemistry of its parent functional groups.

Core Catalytic Moieties and Their Potential Roles

The catalytic potential of 4-pyridinesulfonic acid 1-oxide stems from its two key functional groups:

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic functional group, making the molecule a potent Brønsted acid catalyst.[1][2] Solid-supported sulfonic acids are widely used as efficient and recyclable catalysts in a variety of acid-catalyzed reactions.[1]

-

Pyridine N-Oxide Group: Pyridine N-oxides are versatile molecules in catalysis. They can act as:

-

Nucleophilic catalysts: The oxygen atom of the N-oxide is a potent nucleophile, capable of activating substrates. Chiral pyridine N-oxides have been successfully employed as efficient acyl transfer catalysts.[3][4][5]

-

Ligands for metal catalysts: The N-oxide can coordinate to metal centers, modulating their reactivity and selectivity.[6]

-

Precursors for radical generation: Under photoredox conditions, pyridine N-oxides can generate oxygen-centered radicals for C-H functionalization and other radical-mediated transformations.[7][8]

-

Oxidants: Pyridine N-oxides can serve as oxygen transfer agents in various oxidation reactions.[9]

-

The co-localization of these two functional groups on the same aromatic ring suggests the potential for intramolecular synergistic effects, where one group enhances the catalytic activity of the other.

Potential Catalytic Applications

Based on the known reactivity of sulfonic acids and pyridine N-oxides, 4-pyridinesulfonic acid 1-oxide could potentially catalyze a range of organic transformations, including:

-

Esterification and Transesterification: The sulfonic acid moiety can protonate the carbonyl oxygen of a carboxylic acid, activating it towards nucleophilic attack by an alcohol. This is a classic application of sulfonic acid catalysts.[1]

-

Condensation Reactions: Aldol and Claisen-Schmidt condensations could be promoted by the Brønsted acidity of the sulfonic acid group.

-

Acyl Transfer Reactions: The pyridine N-oxide moiety could act as a nucleophilic catalyst in acyl transfer reactions, similar to chiral 4-aryl-pyridine-N-oxides.[3][4][5]

-

Multicomponent Reactions: The bifunctional nature of the catalyst could be advantageous in orchestrating complex multicomponent reactions where both acidic and nucleophilic activation steps are required.

-

Oxidation Reactions: While the sulfonic acid is redox-inactive, the pyridine N-oxide can act as an oxidant, potentially in concert with metal co-catalysts.[9]

Experimental Protocols (Representative Examples)

The following are generalized experimental protocols for reactions where a catalyst like 4-pyridinesulfonic acid 1-oxide might be effective, based on literature for similar sulfonic acid and pyridine N-oxide catalysts. These protocols would require optimization for the specific substrate and catalyst.

General Procedure for Sulfonic Acid-Catalyzed Esterification

This protocol is adapted from methodologies for solid acid catalysts.[10]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 equiv), the alcohol (1.5-3.0 equiv), and a suitable solvent (e.g., toluene, to facilitate water removal via a Dean-Stark trap).

-

Catalyst Addition: Add 4-pyridinesulfonic acid 1-oxide (0.1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the catalyst is insoluble, it can be recovered by filtration. Otherwise, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

General Procedure for Pyridine N-Oxide-Catalyzed Acylative Desymmetrization

This protocol is based on the use of chiral 4-arylpyridine-N-oxides as catalysts.[4][5]

-

Reactant Preparation: To a solution of the meso-diamine or diol (1.0 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂, toluene) under an inert atmosphere (N₂ or Ar), add 4-pyridinesulfonic acid 1-oxide (as a co-catalyst if a chiral catalyst is used, or as the primary catalyst for a non-asymmetric version).

-

Acylating Agent Addition: Add the acylating agent (e.g., an acid anhydride or chloroformate, 0.5-0.6 equiv) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

-

Work-up: Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).

-

Purification: Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Quantitative Data from Analogous Systems

Direct quantitative data for reactions catalyzed by 4-pyridinesulfonic acid 1-oxide is not available. The following table summarizes representative data for related sulfonic acid and pyridine N-oxide catalysts to provide a comparative context for potential efficacy.

| Catalyst | Reaction Type | Substrates | Product Yield (%) | Reference |

| Amberlyst-15 | Glycerol Acetylation | Glycerol, Acetic Acid | >90 | [10] |

| Sulfonic Acid Functionalized PMO | Glycerol Acetylation | Glycerol, Acetic Acid | ~80 | [10] |

| Chiral 4-Aryl-Pyridine-N-Oxide | N-Acylative Desymmetrization of Sulfonimidamides | Pro-chiral Sulfonimidamide, Chloroformate | 90-99 | [4][5] |

| Chiral DMAP-N-Oxide | Acylative Dynamic Kinetic Resolution | Hemiaminals | up to 93 | [3] |

Visualizing Potential Catalytic Cycles

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical catalytic cycles for reactions where 4-pyridinesulfonic acid 1-oxide could be employed.

Figure 1: Hypothetical mechanism for esterification catalyzed by the sulfonic acid moiety of 4-pyridinesulfonic acid 1-oxide.

Figure 2: Hypothetical nucleophilic catalysis pathway for an acyl transfer reaction involving the pyridine N-oxide moiety.

Conclusion and Future Outlook

4-Pyridinesulfonic acid 1-oxide represents a promising, yet underexplored, candidate for bifunctional organocatalysis. The combination of a strong Brønsted acid and a versatile pyridine N-oxide within a single molecule opens up intriguing possibilities for developing novel and efficient catalytic systems. Future research should focus on the synthesis and characterization of this compound, followed by a systematic evaluation of its catalytic activity in a range of organic transformations. Such studies will be crucial in unlocking the full potential of this unique molecular architecture for applications in academic research and industrial drug development. The exploration of its use in asymmetric catalysis, potentially through the introduction of chiral elements, would also be a valuable avenue for future investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. alfachemic.com [alfachemic.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]